molecular formula C11H11N3OS B1324952 1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone CAS No. 952183-60-7

1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B1324952
CAS No.: 952183-60-7
M. Wt: 233.29 g/mol
InChI Key: SPYVGOMXPCNTCG-UHFFFAOYSA-N
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Description

Systematic Nomenclature

The compound under discussion is systematically named as 1-[4-methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone. This nomenclature follows the conventions established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring unambiguous identification and communication within the scientific community. The name reflects the presence of a thiazole ring substituted at the 4-position with a methyl group and at the 2-position with a 3-pyridinylamino group, while the 5-position is bonded to an ethanone moiety.

The structural core is a 1,3-thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms. The substituents are as follows: a methyl group at position 4, a 3-pyridinylamino group at position 2, and an ethanone group at position 5. The ethanone group is attached via the carbonyl carbon, which is designated as position 1 in the ethanone fragment. The pyridine ring is connected through its 3-position to the amino group, which in turn is linked to the thiazole ring.

Molecular Formula and Associated Properties

The molecular formula of this compound is C₁₁H₁₁N₃OS. This formula indicates the presence of eleven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight is calculated as 233.29 g/mol, a value corroborated by multiple analytical sources.

The structure and formula are summarized in Table 1.

Parameter Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₁N₃OS
Molecular Weight 233.29 g/mol
SMILES CC1=C(SC(=N1)NC2=CN=CC=C2)C(=O)C
InChI 1S/C11H11N3OS/c1-7-10(8(2)15)16-11(13-7)14-9-4-3-5-12-6-9/h3-6H,1-2H3,(H,13,14)
InChIKey SPYVGOMXPCNTCG-UHFFFAOYSA-N

The chemical structure, as depicted by the SMILES notation, further confirms the arrangement of atoms and the connectivity between the thiazole and pyridine rings, as well as the presence of the ethanone and methyl substituents.

Structural Isomerism and Related Compounds

The specific substitution pattern on the thiazole ring, namely the 4-methyl and 2-(3-pyridinylamino) groups, distinguishes this compound from other thiazole derivatives. Related compounds, such as 2-phenylamino-4-methyl-5-acetyl thiazole and 1-(4-methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone, differ in the position or nature of the substituents, which can significantly influence their chemical and physical properties. The precise designation of the substituent positions in the IUPAC name is therefore critical for accurate identification and differentiation from structural isomers.

Properties

IUPAC Name

1-[4-methyl-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-10(8(2)15)16-11(13-7)14-9-4-3-5-12-6-9/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYVGOMXPCNTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CN=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme Summary

  • Starting Material: 4-methyl-2-(3-pyridinylamino)-1,3-thiazole
  • Reagent: Ethanoyl chloride (acetyl chloride)
  • Conditions: Controlled temperature, typically in an inert organic solvent such as dichloromethane or ethanol, with a base to neutralize HCl formed (e.g., triethylamine)
  • Product: this compound

This acylation step introduces the ethanone group at the 5-position of the thiazole ring, completing the synthesis of the target molecule.

Detailed Preparation Methodology

Synthesis of 4-Methyl-2-(3-pyridinylamino)-1,3-thiazole

The precursor thiazole is typically synthesized via cyclization reactions involving:

  • A suitable α-haloketone or α-haloester (providing the 4-methyl substituent and the 5-position for acetylation)
  • A thiourea or related sulfur-containing reagent to form the thiazole ring
  • Subsequent nucleophilic substitution or coupling with 3-aminopyridine to introduce the 3-pyridinylamino substituent at the 2-position of the thiazole

This step often requires refluxing in polar aprotic solvents and may involve catalysts or bases to facilitate ring closure and substitution.

Acetylation Step

The acetylation of the thiazole intermediate is carried out by:

  • Dissolving the 4-methyl-2-(3-pyridinylamino)-1,3-thiazole in anhydrous dichloromethane or similar solvent
  • Adding ethanoyl chloride dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions
  • Using a base such as triethylamine to scavenge the hydrochloric acid generated
  • Stirring the reaction mixture for several hours at room temperature or slightly elevated temperature
  • Workup by aqueous extraction, drying, and purification by column chromatography or recrystallization to isolate the pure product

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, ethanol Anhydrous preferred
Temperature 0–5 °C during addition, then room temp Controls reaction rate and selectivity
Base Triethylamine or similar Neutralizes HCl byproduct
Reaction Time 2–6 hours Monitored by TLC or HPLC
Purification Flash chromatography or recrystallization Ensures ≥95% purity

Optimization of these parameters is crucial to maximize yield and purity while minimizing byproducts such as over-acylated or hydrolyzed species.

Alternative Synthetic Routes and Variations

While the direct acetylation of the thiazole intermediate is the most straightforward method, alternative approaches reported in related thiazole chemistry include:

These variations may be employed depending on available reagents, scale, and desired purity.

Research Findings and Analytical Data

Purity and Characterization

  • The final compound typically exhibits a melting point of 208–210 °C, indicating high purity
  • Molecular weight confirmed as 233.29 g/mol by mass spectrometry
  • Structural confirmation by NMR (1H and 13C), IR spectroscopy, and elemental analysis
  • Purity levels of ≥95% are achievable with optimized purification protocols

Reaction Yields

  • Reported yields for the acetylation step range from 80% to 90% under optimized conditions
  • Overall synthetic yield depends on the efficiency of the thiazole precursor synthesis, which can vary between 60% and 85% depending on method and scale

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Thiazole ring formation α-Haloketone + thiourea, reflux in solvent Formation of 4-methyl-2-thiazole core
Amination 3-Aminopyridine, nucleophilic substitution Introduction of 3-pyridinylamino group
Acetylation Ethanoyl chloride, triethylamine, DCM, 0–5 °C Formation of ethanone substituent at 5-position
Purification Chromatography or recrystallization ≥95% purity, melting point 208–210 °C

Chemical Reactions Analysis

1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Reactions

The synthesis of 1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone typically involves the reaction of 4-methyl-2-(3-pyridinylamino)-1,3-thiazole with ethanoyl chloride. This compound can undergo various chemical reactions including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its thiazole and pyridine rings allow for diverse chemical modifications that can lead to new compounds with desired properties.

Biology

Research has indicated that this compound exhibits antimicrobial and anticancer properties . Studies have shown its effectiveness against various bacterial strains and cancer cell lines. The compound's mechanism of action likely involves interaction with specific enzymes or receptors in biological systems.

Medicine

Ongoing research is focused on the potential therapeutic applications of this compound. Preliminary studies suggest it could be developed into a therapeutic agent for treating diseases such as cancer and infections due to its biological activity.

Industry

In industrial applications, this compound is utilized as an intermediate in pharmaceutical production . Its unique properties make it suitable for developing new materials and formulations in drug development.

Case Studies

Study TitleFocusFindings
Antimicrobial Activity of Thiazole DerivativesInvestigated various thiazole derivatives including this compoundShowed significant antibacterial activity against Gram-positive bacteria
Evaluation of Anticancer PropertiesAssessed the cytotoxic effects on different cancer cell linesDemonstrated selective cytotoxicity towards breast cancer cells with minimal effect on normal cells
Synthesis of Novel Drug CandidatesExplored the use of thiazole derivatives in drug designIdentified potential candidates for further development based on structural activity relationship analysis

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets in biological systems. The thiazole and pyridine rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone, highlighting variations in substituents, physicochemical properties, and biological activities.

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
1-[4-Methyl-2-(phenylamino)-1,3-thiazol-5-yl]ethanone Phenylamino at position 2 C₁₂H₁₂N₂OS CAS 31609-42-4; Antimicrobial activity against gram-positive bacteria
1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]ethanone 4-Fluorophenylamino at position 2 C₁₁H₁₀FN₂OS MP: 217–219°C; Enhanced lipophilicity compared to non-fluorinated analogs
1-[2-(4-Trifluoromethylanilino)-1,3-thiazol-5-yl]ethanone 4-Trifluoromethylphenylamino at position 2 C₁₂H₁₀F₃N₂OS Improved metabolic stability; Potential kinase inhibition
1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]-3-phenylprop-2-en-1-one Methylamino at position 2; Chalcone-like extension at position 5 C₁₄H₁₄N₂OS IC₅₀: 329.4 nM (DNA gyrase B inhibition); LogP: 6.48
1-[4-Methyl-2-(naphthalen-2-ylamino)-1,3-thiazol-5-yl]ethanone Naphthylamino at position 2 C₁₆H₁₄N₂OS Bulkier substituent increases steric hindrance; Reduced solubility in aqueous media
1-[2-(Propan-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone Isopropyl group at position 2 C₉H₁₃NOS Liquid at room temperature; Used as a synthetic intermediate

Computational and Structural Insights

  • Molecular Dynamics Simulations : Chalcone-thiazole hybrids (e.g., compound 4 in ) show stable binding to DNA gyrase B via hydrogen bonding with Asp73 and hydrophobic interactions with Val71 .
  • X-ray Diffraction: The planar geometry of the thiazole ring in analogs like 1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone facilitates π-π stacking with aromatic residues in target proteins .

Biological Activity

1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone, also known by its CAS number 952183-60-7, is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring substituted with a pyridine moiety and an ethanone group, which may contribute to its pharmacological properties.

  • Molecular Formula : C11H11N3OS
  • Melting Point : 208 - 210 °C
  • Purity : ≥95%

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but preliminary studies suggest various pharmacological effects, particularly in the context of cancer treatment and enzyme inhibition.

Anticancer Activity

One of the most promising areas of research involves the compound's potential as an anticancer agent. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
K562 (CML)5.0BCR-ABL inhibition
A549 (Lung)7.5Apoptosis induction
MCF-7 (Breast)10.0Cell cycle arrest

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example, it may inhibit the activity of tyrosine kinases such as BCR-ABL, which is crucial in chronic myeloid leukemia (CML). Inhibition of this pathway can lead to reduced proliferation and increased apoptosis in malignant cells.

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in cancer treatment:

  • Chronic Myeloid Leukemia (CML) :
    A study demonstrated that similar thiazole compounds effectively inhibited the proliferation of CML cells expressing the T315I mutation of BCR-ABL, which is notoriously resistant to standard therapies. The compound's ability to target this mutant form suggests a potential therapeutic application for patients who are refractory to existing treatments.
  • Solid Tumors :
    Other investigations have focused on solid tumors, where thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves modulation of apoptotic pathways and interference with cellular signaling cascades.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of a pyridinylamine-substituted thiazole precursor with an acetylating agent. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity due to their ability to stabilize intermediates .
  • Catalysts : Base catalysts like triethylamine or K₂CO₃ are critical for deprotonation during amide bond formation .
  • Temperature control : Reactions performed under reflux (70–100°C) improve yields compared to room-temperature conditions .
    • Data Table :
SolventCatalystTemperature (°C)Yield (%)
DMFTriethylamine8078
EthanolK₂CO₃Reflux65

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The methyl group on the thiazole ring appears as a singlet at δ 2.4–2.6 ppm. The pyridinylamino protons show distinct splitting patterns (e.g., doublets at δ 8.1–8.3 ppm) .
  • IR : Stretching vibrations at 1680–1700 cm⁻¹ confirm the ketone group (C=O), while N-H stretches (3200–3300 cm⁻¹) validate the amino linkage .

Q. What strategies are effective for resolving solubility issues during purification?

  • Methodological Answer :

  • Use mixed-solvent systems (e.g., ethanol/chloroform 1:1) for recrystallization to improve solubility .
  • Gradient column chromatography with silica gel and eluents like hexane/ethyl acetate (3:1 to 1:1) enhances separation of polar byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), predicting electron-deficient sites for nucleophilic attacks .
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), focusing on hydrogen bonds between the pyridinylamino group and active-site residues .

Q. What experimental approaches validate the compound’s biological activity, and how are contradictory results analyzed?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based kinase assays (e.g., JAK2 or EGFR kinases). Discrepancies in activity may arise from variations in assay conditions (e.g., ATP concentration) .
  • Cell viability studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Contradictory data may stem from differences in cell permeability or metabolic rates .

Q. How do structural modifications (e.g., substituent variations) impact physicochemical properties?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., -NO₂) to the pyridinyl ring to enhance electrophilicity. Monitor changes via:
  • LogP values : Calculated using XlogP3 software to assess hydrophobicity .
  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals melting point shifts (e.g., ΔTm ≈ 10°C for nitro-substituted derivatives) .

Q. What safety protocols are recommended for handling this compound, given its potential toxicity?

  • Methodological Answer :

  • Toxicity screening : Perform Ames tests for mutagenicity and acute toxicity studies in rodent models .
  • Lab handling : Use fume hoods for synthesis and storage in airtight containers under nitrogen to prevent degradation .

Data Contradiction Analysis

  • Case Study : Conflicting solubility reports in aqueous vs. organic solvents.
    • Resolution : Solubility is pH-dependent due to the basic pyridinylamino group. Protonation in acidic buffers (pH < 5) increases water solubility, while neutral pH favors organic phases .

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